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SLC13A5, also known as the Sodium-coupled Citrate Transporter (NaCT) or mINDY (mammalian homolog
of the 'T'm Not Dead Yet' gene), is a plasma membrane transporter that facilitates the cellular uptake of citrate
in a sodium-coupled manner [1] [2]. Its function and expression are critical for maintaining metabolic

homeostasis, and its dysregulation is implicated in various diseases.

Core Transport Function and Tissue Distribution

SLC13A5 is electrogenic, typically coupling the transport of 3-4 Na+ ions for each divalent citrate anion [3].
It exhibits a strong preference for citrate over other tricarboxylic acid (TCA) cycle intermediates [3] [1].
Expression is primarily high in the liver, with lower levels detected in the brain, testis, bone, and salivary
glands [4] [1] [2]. Within the liver, SLC13A5 is localized to the sinusoidal membrane of hepatocytes,

positioning it to directly import citrate from the blood circulation [1].

Transcriptional Regulation

The expression of SLC13A5 is regulated by several key nuclear receptors and transcription factors, making it

responsive to both xenobiotic and hormonal stimuli:

e Pregnane X Receptor (PXR): Activation by prototypical agonists like rifampicin (RIF) in human
hepatocytes or pregnenolone 16a-carbonitrile (PCN) in mice robustly induces SLC13A5 expression.
This occurs through identified PXR binding sites upstream of the SLC13A5 transcription start site [1]
[2].

¢ Aryl Hydrocarbon Receptor (AhR): Ligands such as benzo[a]pyrene (BaP) can upregulate
SLC13A5 expression in hepatocytes [1] [2].
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e cAMP-Dependent Pathway: Glucagon can induce SLC13A5 expression via a CREB-dependent
mechanism, linking transporter activity to fasting signals [3] [1].

Role in Metabolic Syndrome: Pathophysiology and
Mechanisms

SLC13A5 sits at a critical metabolic node. By controlling cytosolic citrate levels, it influences several
anabolic and catabolic pathways. Evidence from genetic and pharmacological studies strongly implicates

SLC13A5 inhibition as a promising strategy for treating components of metabolic syndrome.

Key Metabolic Pathways Influenced by SLC13A5

Cytosolic citrate, imported by SLC13A5, is cleaved by ATP-citrate lyase (ACLY) into acetyl-CoA and

oxaloacetate. Acetyl-CoA serves as a central precursor for multiple pathways [1] [2]:

e De novo Lipogenesis (DNL): Acetyl-CoA is the fundamental building block for fatty acid and
cholesterol synthesis.

¢ Regulation of Fatty Acid Oxidation: Citrate-derived malonyl-CoA (produced by acetyl-CoA
carboxylase) allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby reducing fatty acid

entry into mitochondria for 3-oxidation [3].
¢ Glycolysis Inhibition: Elevated cytosolic citrate can inhibit key glycolytic enzymes, including

phosphofructokinase-1 (PFK1), thus modulating glucose metabolism [1] [2].

The following diagram illustrates the core metabolic pathways regulated by SLC13A5-mediated citrate

transport:
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Preclinical Evidence Linking SLC13A5 Inhibition to Improved
Metabolic Parameters

Multiple animal models demonstrate that reducing SLC13A5 function protects against diet-induced

metabolic dysfunction.
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Table 1: Preclinical Evidence for SLC13A5 Inhibition in Metabolic Disease

Model / Intervention

Phenotypic Outcomes

Proposed Mechanisms

Source

Whole-body Sic13a5
KO mouse (on HFD)

Liver-selective siRNA
KD (in adult mice on
WD)

Human Genetic
Evidence (Mendelian
Randomization)

Protection from obesity, hepatic
steatosis, insulin resistance.
Increased energy expenditure.

Prevention of hepatic neutral lipid
& triglyceride accumulation;
improved hepatic insulin
sensitivity. No change in body
weight.

Genetically proxied SLC13A5

inhibition associated with higher
eGFR, lower BUN, lower fasting
glucose, higher plasma calcium.

Reduced hepatic lipogenesis;
enhanced hepatic
mitochondrial biogenesis &
fatty acid oxidation.

Reduced citrate uptake,
leading to decreased
substrate for DNL and
disinhibition of fatty acid
oxidation.

Increased plasma citrate
availability may support renal
energy metabolism and
systemic homeostasis.

Experimental Models and Methodologies

[3] [1]

[3]

[5]

A variety of in vitro and in vivo models are essential for investigating SLC13A5 biology and evaluating

therapeutic candidates.

In Vitro and In Vivo Models

¢ Cell-Based Models: Human hepatoma cell lines (e.g., HepG2) are commonly used to study citrate
uptake, lipid accumulation, and gene regulation via techniques like siRNA knockdown [3] [1]. Primary

human or rat hepatocytes provide a more physiologically relevant system [1] [2].
¢ Animal Models: Transgenic mice (whole-body KO, liver-specific knockdown, systemic

overexpression) are central to phenotypic characterization [3] [6]. Critical Note: Significant species-
specific differences exist between rodent and human SLC13A5. The human transporter is a low-

affinity, high-capacity system (KM ~650-5000 uM), whereas the rodent ortholog is a high-affinity, low-
capacity system (KM ~20-40 uM) [4]. This has major implications for translating inhibitor efficacy from
rodents to humans.
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Key Experimental Protocols and Workflows

The following diagram outlines a standard workflow for assessing the efficacy of SLC13A5-targeting

interventions in an in vivo setting, summarizing methodologies from the search results:
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Detailed Methodological Notes:

¢ siRNA-Mediated Knockdown [3]: As exemplified in the workflow, liver-selective knockdown can be
achieved using chemically modified siRNAs. A typical protocol involves weekly intravenous injections
(e.g., 1 mg/kg) for 8 weeks in mice fed a Western diet (60% kcal from fat). Efficacy is confirmed via
gPCR and Western blot (>60% knockdown).

e Metabolic Phenotyping [3]:

o Insulin Sensitivity: Assessed via hyperinsulinemic-euglycemic clamp (gold standard) to
measure endogenous glucose production (hepatic insulin sensitivity) and glucose infusion rate
(peripheral insulin sensitivity). Intraperitoneal glucose tolerance tests (ipGTT) are also common.

o Hepatic Lipid Content: Quantified biochemically (triglyceride assays) and histologically (Oil
Red O staining for neutral lipids, H&E).

o Body Composition: Measured by 1H-magnetic resonance spectroscopy.

o Energy Metabolism: Evaluated in comprehensive lab animal monitoring systems (measuring
02 consumption, CO2 production, respiratory exchange ratio, and activity).

o Biomarker Assessment [5]: Human genetic data suggest plasma citrate and plasma calcium as
clinically translatable biomarkers for assessing target engagement and mechanism of action in clinical
trials.

Therapeutic Implications and Drug Development

The compelling preclinical data has established SLC13A5 as a high-value target for several metabolic

conditions.

Associated Diseases and Therapeutic Indications

¢ Non-Alcoholic Fatty Liver Disease (NAFLD/NASH): A primary indication due to the direct role of
hepatic SLC13A5 in promoting lipogenesis [3] [1] [7].

¢ Obesity and Type 2 Diabetes (T2D): Targeting SLC13A5 improves whole-body insulin sensitivity
and protects against diet-induced weight gain in models [3] [7].

e Chronic Kidney Disease (CKD): Human genetic evidence from Mendelian randomization suggests
SLC13A5 inhibition may improve kidney function, possibly by increasing circulating citrate for renal
energy metabolism [5].

Safety Considerations and Potential Risks
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Drug development programs must carefully consider potential on-target safety concerns:

¢ Neurological Effects: Complete loss-of-function mutations in human SLC13A5 cause early infantile
epileptic encephalopathy (EIEE) [4] [8]. This underscores the critical role of neuronal citrate transport.
Therapeutic inhibition may require CNS-sparing agents.

e Bone and Tooth Development: SLC13A5 is involved in bone mineralization, and patients with
SLC13A5 deficiency often exhibit tooth enamel defects [4] [9]. Monitoring bone density in long-term
clinical trials is warranted.

¢ Phenotype of Overexpression: Systemic overexpression of SLC13A5 in mice leads to a lethal
progeria-like phenotype with severe metabolic disturbances, highlighting the detrimental effects of
excessive transporter activity [6].

Conclusion and Future Directions

SLC13A5 is a central regulator of cytosolic citrate levels, integrally linking its transport activity to hepatic
lipogenesis, insulin sensitivity, and whole-body energy homeostasis. Robust genetic and pharmacological

evidence validates its potential as a therapeutic target for NAFLD, obesity, T2D, and CKD.
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To cite this document: Smolecule. [Biological Function and Regulation of SLC13A5]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b521111#slc13a5-metabolic-

syndrome-diabetes-obesity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: (SDtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ales
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8 Tech Support


https://www.smolecule.com/products/b521111#slc13a5-metabolic-syndrome-diabetes-obesity
https://www.smolecule.com/products/b521111#slc13a5-metabolic-syndrome-diabetes-obesity
https://www.smolecule.com/products/b521111#slc13a5-metabolic-syndrome-diabetes-obesity
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s521111?utm_src=pdf-bulk
https://www.smolecule.com/products/s521111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

